molecular formula C22H29FN6 B612134 unc569

unc569

Número de catálogo: B612134
Peso molecular: 396.5 g/mol
Clave InChI: OGEBRHQLRGFBNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UNC569 es un novedoso inhibidor de molécula pequeña que se dirige específicamente a la tirosina quinasa receptora Mer. Este compuesto ha mostrado un potencial significativo en el tratamiento de la leucemia linfoblástica aguda, una neoplasia maligna común en los niños. Al inhibir el receptor Mer, this compound reduce las vías de señalización pro-supervivencia, aumenta la quimiosensibilidad y retrasa la progresión de la leucemia .

Mecanismo De Acción

El mecanismo de acción de UNC569 implica su inhibición de la tirosina quinasa receptora Mer. Al unirse al sitio de unión a ATP de la quinasa, this compound evita la fosforilación y activación de Mer. Esta inhibición interrumpe las vías de señalización aguas abajo, incluidas las vías PI3K/AKT y MAPK/ERK, que son fundamentales para la supervivencia celular, la proliferación y la migración. Como resultado, this compound induce la apoptosis y sensibiliza las células cancerosas a los agentes quimioterapéuticos .

Métodos De Preparación

UNC569 es una pirazolopirimidina sustituida. La síntesis de this compound implica varios pasos, incluida la formación del núcleo de pirazolopirimidina y la posterior funcionalización para introducir sustituyentes específicos. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura disponible . Los métodos de producción industrial para this compound tampoco están disponibles públicamente, ya que se utiliza principalmente en entornos de investigación.

Análisis De Reacciones Químicas

UNC569 se somete a varias reacciones químicas, principalmente relacionadas con su interacción con la tirosina quinasa receptora Mer. Actúa como un inhibidor reversible, competitivo con ATP, que se une al sitio activo de la quinasa e impide su activación. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen análogos de ATP y tampones de ensayo de quinasa. El principal producto formado a partir de estas reacciones es el receptor Mer inhibido, que es incapaz de fosforilar moléculas de señalización aguas abajo .

Aplicaciones Científicas De Investigación

Acute Lymphoblastic Leukemia (ALL)

  • In Vitro Studies : Research indicates that UNC569 effectively inhibits Mer activation in ALL cell lines. In one study, treatment with this compound resulted in a dose-dependent decrease in the levels of phosphorylated Mer, leading to reduced cell proliferation and increased apoptosis .
  • In Vivo Studies : In a transgenic zebrafish model of T-ALL, administration of this compound (4 µmol/L for two weeks) led to over a 50% reduction in tumor burden compared to control groups. This highlights its potential as a therapeutic agent in vivo .

Atypical Teratoid/Rhabdoid Tumors (ATRT)

This compound has also been evaluated for its efficacy against ATRT, a highly aggressive brain tumor predominantly affecting children. The inhibition of MerTK is particularly relevant as Mer is abnormally expressed in these tumors, suggesting that targeting this pathway could provide new treatment avenues .

Data Tables

The following table summarizes key findings from studies on this compound:

Study FocusModel TypeTreatment DetailsKey Findings
Acute Lymphoblastic LeukemiaIn VitroThis compound treatmentReduced proliferation and increased chemosensitivity
In VivoZebrafish model (4 µmol/L for 2 weeks)>50% reduction in tumor burden
Atypical Teratoid/Rhabdoid TumorsIn VitroVarious ATRT cell linesSignificant inhibition of cell growth

Case Study 1: Efficacy Against B-ALL and T-ALL

In a study published by the American Association for Cancer Research, researchers demonstrated that this compound significantly inhibited Mer activation in both B-cell and T-cell ALL lines. The study utilized Western blot analysis to confirm the inhibition of downstream signaling pathways, which are critical for cancer cell survival .

Case Study 2: Preclinical Evaluation

A preclinical evaluation highlighted this compound's potential as a novel therapeutic strategy for ALL. The study reported that treatment with this compound not only inhibited tumor growth but also enhanced the effectiveness of conventional chemotherapy agents .

Comparación Con Compuestos Similares

UNC569 es único entre los inhibidores de la tirosina quinasa receptora Mer debido a su alta potencia y selectividad. Compuestos similares que se dirigen al receptor Mer incluyen UNC1062 y UNC2025. Si bien estos compuestos también inhiben la actividad de la quinasa Mer, this compound ha demostrado una eficacia superior en estudios preclínicos, particularmente en la reducción de la carga tumoral y el aumento de la quimiosensibilidad en modelos de leucemia linfoblástica aguda .

Actividad Biológica

UNC569 is a novel small-molecule inhibitor targeting the Mer receptor tyrosine kinase (MerTK), which plays a significant role in various cancers, particularly acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT). This compound has been extensively studied for its biological activity, demonstrating promising therapeutic effects through inhibition of Mer activation and downstream signaling pathways.

This compound exerts its biological effects primarily by inhibiting MerTK, which is implicated in promoting cell proliferation and survival in cancer. The compound has been shown to block the activation of MerTK and its downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for oncogenic processes.

Key Findings

  • IC50 Values : this compound exhibits potent inhibitory activity against MerTK with an IC50 of 2.9 nmol/L, while Axl and Tyro3 have IC50 values of 37 nmol/L and 48 nmol/L respectively .
  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound significantly reduces cell proliferation in ALL and acute myeloid leukemia (AML) cell lines. It induces apoptosis in these cells, particularly in those with constitutively active MerTK .

In Vitro Studies

In various in vitro experiments, this compound has shown a dose-dependent suppression of growth across multiple cancer cell lines expressing MerTK. The following table summarizes the effects observed:

Cell Line Response to this compound Notes
OCI/AML5Significant growth inhibitionHighly susceptible to this compound
TMD7Induced apoptosisHigh MerTK activation
THP-1Moderate responseLess susceptible compared to OCI/AML5
HELMinimal impactNormal lymphocytes unaffected

Apoptosis Induction

Flow cytometric analysis revealed an increase in annexin-V positive cells, indicating enhanced apoptosis following treatment with this compound . The compound also led to morphological changes consistent with apoptosis, such as nuclear condensation.

In Vivo Studies

The efficacy of this compound has been evaluated using transgenic zebrafish models. MYC transgenic zebrafish with T-ALL were treated with this compound at a concentration of 4 µmol/L for two weeks. The results indicated:

  • Tumor Burden Reduction : There was over a 50% reduction in tumor burden compared to vehicle-treated controls, highlighting the potential of this compound as an effective therapeutic agent against T-ALL .

Study on Acute Lymphoblastic Leukemia

A comprehensive study evaluated the effects of this compound on ALL cells. The results showed that treatment with this compound not only inhibited cell growth but also increased sensitivity to conventional cytotoxic therapies like methotrexate and etoposide. This suggests that combining this compound with standard treatments may enhance therapeutic outcomes for patients with ALL .

Study on Acute Myeloid Leukemia

Another investigation focused on AML cell lines, revealing that this compound effectively suppressed cell growth and induced apoptosis across all tested lines. Notably, cells with high MerTK expression were particularly responsive to treatment .

Propiedades

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.